Product packaging for Linalyl isovalerate(Cat. No.:CAS No. 1118-27-0)

Linalyl isovalerate

Cat. No.: B072362
CAS No.: 1118-27-0
M. Wt: 238.37 g/mol
InChI Key: WCDGWAIZRYMVOW-UHFFFAOYSA-N
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Description

Linalyl isovalerate is a naturally occurring ester, recognized for its significant role in flavor, fragrance, and neurobiological research. Its primary research value lies in its distinct sweet, fruity, and herbaceous aroma profile, making it a critical standard and ingredient in the analytical chemistry and sensory science of essential oils, particularly lavender, and bergamot, and in the formulation of synthetic flavors and fragrances. Beyond its organoleptic properties, this compound is increasingly investigated for its potential neuropharmacological effects. Researchers study its interaction with neurotransmitter systems, such as GABAergic pathways, to elucidate mechanisms that may underpin observed anxiolytic or sedative behaviors in model organisms. The compound's mechanism of action is primarily attributed to the biological activity of its metabolite, linalool, and its influence on ion channel function and neuronal excitability. This reagent is essential for studies aiming to standardize botanical extracts, deconstruct the complex chemosensory contributions of individual compounds in mixtures, and explore the biochemical basis of aromatherapy. Supplied with detailed Certificate of Analysis, our high-purity this compound enables precise and reproducible results in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B072362 Linalyl isovalerate CAS No. 1118-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-7-15(6,10-8-9-12(2)3)17-14(16)11-13(4)5/h7,9,13H,1,8,10-11H2,2-6H3
Source PubChem
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InChI Key

WCDGWAIZRYMVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047160
Record name Linalyl isovalerate
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Molecular Weight

238.37 g/mol
Source PubChem
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Physical Description

Liquid, colourless to pale yellow liquid with a sweet, fruity citrusy odour
Record name Linalyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030428
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/77/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

188.00 °C. @ 760.00 mm Hg
Record name Linalyl isovalerate
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Solubility

insoluble in water, soluble in alcohol and oils, 1 ml in 5.5 to 7 ml 80% alcohol (in ethanol)
Record name Linalyl isovalerate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/77/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.880-0.888
Record name Linalyl isovalerate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1118-27-0
Record name Linalyl isovalerate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl isovalerate
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Record name Butanoic acid, 3-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
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Record name Linalyl isovalerate
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Record name 1,5-dimethyl-1-vinylhex-4-enyl isovalerate
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Record name LINALYL ISOVALERATE
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Record name Linalyl isovalerate
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Biosynthesis and Enzymology of Linalyl Isovalerate

Elucidation of Precursor Molecules and Biosynthetic Pathways

The biosynthesis of linalyl isovalerate requires the formation of two primary precursors: the monoterpene alcohol linalool (B1675412) and the branched-chain acyl group isovaleryl-CoA. These precursors are synthesized through separate and compartmentalized metabolic pathways within the plant cell.

Linalool Biosynthesis via the MEP Pathway: Linalool is an acyclic monoterpenoid alcohol. Its carbon skeleton is derived from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comnih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the C10 intermediate geranyl diphosphate (GPP). GPP is the direct precursor for all monoterpenes, including linalool. oup.com Studies on related compounds like linalyl acetate (B1210297) in clary sage have confirmed that the MEP pathway is the primary source of isoprenoid precursors for monoterpene biosynthesis. nih.gov

Isovalerate Biosynthesis via Leucine (B10760876) Catabolism: The isovalerate moiety is derived from the catabolism of the branched-chain amino acid (BCAA) L-leucine. nih.govnih.gov This degradation pathway primarily occurs in the mitochondria. nih.govresearchgate.net The process is initiated by the removal of the amino group from leucine by a branched-chain amino acid aminotransferase (BCAT), producing α-ketoisocaproate. Subsequently, this α-keto acid undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA. researchgate.net This activated acyl-CoA molecule is the direct precursor that participates in the final esterification step to form this compound.

Table 1: Precursor Molecules and Their Biosynthetic Pathways
Precursor MoleculeBiosynthetic PathwayInitial SubstratesCellular CompartmentKey Intermediate
Linalool2-C-methyl-D-erythritol 4-phosphate (MEP) PathwayPyruvate, Glyceraldehyde-3-phosphatePlastidGeranyl Diphosphate (GPP)
Isovaleryl-CoAL-Leucine CatabolismL-LeucineMitochondriaα-Ketoisocaproate

Identification and Characterization of Key Enzymes in this compound Formation

The synthesis of this compound is catalyzed by a series of specific enzymes that convert primary metabolites into the final ester product.

Linalool Synthase (LIS): The conversion of GPP to linalool is catalyzed by linalool synthase (LIS), a member of the terpene synthase (TPS) family of enzymes. oup.com LIS catalyzes the ionization of GPP and the subsequent quenching of the resulting carbocation by a water molecule to form linalool. mdpi.com These enzymes are operationally soluble, require a divalent metal cofactor (typically Mg²⁺ or Mn²⁺) for activity, and often exist as monomers. nih.gov Linalool synthases have been isolated and characterized from numerous plant species, such as Clarkia breweri and Mentha citrata, exhibiting varying kinetic properties and stereoselectivity. nih.govnih.gov

Enzymes of Leucine Catabolism: As described in the previous section, the formation of isovaleryl-CoA from leucine is a two-step process involving branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex . nih.govresearchgate.net These enzymes are crucial for supplying the acyl donor for the final esterification reaction.

Alcohol Acyltransferase (AAT): The final and decisive step in this compound biosynthesis is the esterification of linalool with isovaleryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT). frontiersin.org Plant AATs involved in volatile ester formation typically belong to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily of acyltransferases. frontiersin.org These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. frontiersin.orgnih.gov While a specific AAT for this compound has not been definitively isolated, AATs from various fruits have been shown to utilize a broad range of alcohol and acyl-CoA substrates, suggesting that an enzyme with specificity for linalool and isovaleryl-CoA is responsible for this reaction in plants that produce this compound. nih.gov For example, linalyl acetate formation in lemon mint involves a linalool acetyltransferase that uses acetyl-CoA as the acyl donor. researchgate.net

Table 2: Key Enzymes in this compound Biosynthesis
EnzymeEnzyme ClassSubstrate(s)ProductCofactor(s)
Linalool Synthase (LIS)Terpene Synthase (TPS)Geranyl Diphosphate (GPP)LinaloolMg²⁺ or Mn²⁺
Branched-chain Amino Acid Aminotransferase (BCAT)AminotransferaseL-Leucine, α-Ketoglutarateα-Ketoisocaproate, GlutamatePyridoxal Phosphate (B84403)
Branched-chain α-keto acid Dehydrogenase (BCKDH)Dehydrogenase Complexα-Ketoisocaproate, CoA, NAD⁺Isovaleryl-CoA, CO₂, NADHThiamine pyrophosphate, Lipoate, FAD
Alcohol Acyltransferase (AAT)Acyltransferase (BAHD family)Linalool, Isovaleryl-CoAThis compound, CoANone

Genetic and Molecular Regulation of Biosynthetic Gene Expression

The production of this compound is tightly regulated at the transcriptional level, ensuring its synthesis occurs in specific tissues, at particular developmental stages, and in response to environmental cues. The expression of key enzyme genes, particularly terpene synthases (TPS) like linalool synthase, is controlled by a complex network of transcription factors (TFs). nih.gov

Several families of TFs have been identified as regulators of terpenoid biosynthesis, including AP2/ERF, bHLH, MYB, NAC, and WRKY. oup.comnih.govjournalssystem.com These TFs can act as either activators or repressors by binding to specific cis-regulatory elements in the promoter regions of their target genes. nih.gov

bHLH and MYB TFs: In peach, the transcription factor PpbHLH1 has been shown to directly bind to the promoter of the linalool synthase gene PpTPS3 and activate its expression, leading to linalool accumulation. nih.gov In Freesia hybrida, the MYB transcription factor FhMYB108 regulates the expression of the linalool synthase gene FhTPS1. mdpi.com

WRKY TFs: In Cinnamomum osmophloeum, WRKY transcription factors are suggested to be responsible for the high expression of the linalool synthase gene in the linalool chemotype. researchgate.net Similarly, in Osmanthus fragrans, OfWRKY33 directly binds to the promoter of the key linalool synthase gene OfTPS7 to stimulate its transcription. researcher.life

The expression of these biosynthetic genes is also influenced by external and internal signals. For instance, the emission of linalool and the expression of linalool synthase genes can follow a diurnal or circadian rhythm, often peaking at specific times of the day to coincide with pollinator activity. mdpi.com Developmental stages, such as flower opening and fruit ripening, are also critical periods when the expression of these genes is significantly upregulated. mdpi.com

Biotechnological Approaches for Enhanced this compound Production

The industrial demand for specific aroma compounds like this compound has driven the development of biotechnological production platforms, primarily using metabolically engineered microorganisms such as the yeast Saccharomyces cerevisiae. oup.comfrontiersin.org These approaches offer a sustainable and controllable alternative to chemical synthesis or extraction from limited plant sources.

Key metabolic engineering strategies include:

Enhancing Precursor Supply: A common strategy is to increase the metabolic flux towards the isoprenoid precursor GPP. In yeast, which naturally produces terpenoids via the mevalonate (B85504) (MVA) pathway, this is often achieved by overexpressing all the genes of the MVA pathway. mdpi.comwur.nl A critical target for upregulation is the gene encoding a truncated HMG-CoA reductase (tHMG1), which catalyzes a rate-limiting step. oup.com

Downregulating Competing Pathways: To channel more carbon flux towards the desired product, competing pathways are often downregulated. In yeast, the ergosterol (B1671047) biosynthesis pathway competes for the FPP precursor. Repressing or downregulating the squalene (B77637) synthase gene (ERG9) effectively diverts FPP towards monoterpene production. mdpi.comwur.nl

Heterologous Gene Expression: The specific enzymes required for this compound production must be introduced into the microbial host. This involves expressing a plant-derived linalool synthase (LIS) gene to convert GPP to linalool and a suitable alcohol acyltransferase (AAT) gene to catalyze the final esterification step. nih.gov Furthermore, to ensure a sufficient supply of the acyl donor, it may be necessary to engineer the host's amino acid catabolism pathways to enhance the production of isovaleryl-CoA.

These strategies, often applied in combination, have successfully led to the production of various terpenoids in engineered microbes, paving the way for the development of yeast cell factories specifically designed for high-yield production of this compound. mdpi.comnih.gov

Advanced Analytical Methodologies for Linalyl Isovalerate Analysis

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Isolation and Quantification

Chromatographic methods are the cornerstone for separating linalyl isovalerate from complex matrices such as essential oils and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. nih.gov In practice, a sample containing this compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As the separated compounds exit the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint. This allows for both qualitative identification by matching the spectrum with libraries (like the NIST/EPA/NIH Mass Spectral Database) and quantitative analysis. nih.govije.ir For instance, GC-MS has been successfully employed to identify this compound in the root extracts of Rhodiola imbricata and in the essential oil of Lavandula stoechas flowers. nih.govije.ir The technique's sensitivity and specificity make it ideal for detecting even trace amounts of the compound. nih.govresearchgate.netresearchgate.net

To enhance the separation of complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can be utilized. This advanced technique provides a much higher separation power by using two different columns, which is particularly useful for analyzing the intricate compositions of essential oils where this compound may be a minor component. lcms.cz

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative for the analysis of this compound, especially for less volatile or thermally sensitive samples. While GC is more common for this compound, HPLC methods have been developed for related compounds like linalool (B1675412), demonstrating the potential for its application. mdpi.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases. sielc.com For a compound like this compound, a reverse-phase (RP) HPLC method would typically be used, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.comsielc.com Detection is commonly achieved using a photodiode array (PDA) detector or by interfacing the HPLC system with a mass spectrometer (LC-MS). mdpi.comnih.gov LC-MS, in particular, provides high sensitivity and selectivity, making it suitable for complex matrices. mdpi.com

Interactive Data Table: Chromatographic Methods for this compound and Related Compounds

TechniqueColumn TypeMobile/Carrier GasDetectorApplicationReference
GC-MS Capillary HP-5MSHeliumMass SpectrometerIdentification in plant extracts nih.govije.irnih.gov
GC×GC-MS SLB-5ms (1D), Equity-1701 (2D)HeliumQuadrupole MSDetailed analysis of essential oils lcms.cz
HPLC Reverse Phase C18Acetonitrile/WaterPDA or MSDetermination of related compounds (linalool) mdpi.commdpi.com
HS-SPME-GC-MS DB-5msHeliumMass SpectrometerAnalysis of volatile compounds in plants researchgate.net

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, High-Resolution Mass Spectrometry) for Structural Confirmation

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its ester functional group (C=O and C-O stretching) and the carbon-carbon double bonds of the linalyl moiety. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an IR spectrum as an identification test for this compound. fao.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a compound. tum.de For this compound (C₁₅H₂₆O₂), HRMS can distinguish its exact mass (monoisotopic mass: 238.1933) from other compounds with the same nominal mass but different elemental compositions. hmdb.ca This level of precision is invaluable in metabolomics and the analysis of complex natural products. tum.de

Development of High-Throughput Analytical Platforms for this compound Profiling

The need to analyze a large number of samples, for instance, in quality control of essential oils or in metabolomics studies, has driven the development of high-throughput analytical platforms. Techniques like headspace gas chromatography–ion mobility spectrometry (HS-GC-IMS) are emerging as rapid and sensitive methods for the analysis of volatile organic compounds (VOCs). mdpi.com While not specifically documented for this compound in the provided search results, its application to VOC profiling in food products suggests its potential for the rapid screening of this compound in various samples. mdpi.com Furthermore, the automation of sample preparation techniques, such as solid-phase microextraction (SPME), coupled with fast GC-MS analysis, can significantly increase sample throughput. lcms.cz

Application of this compound as an Internal Standard in Chemical and Biological Assays

An internal standard (IS) is a compound added in a constant amount to samples, a calibrator, and controls in a chemical analysis. By comparing the analyte's signal to the IS signal, variations in sample preparation and instrument response can be corrected, leading to more accurate and precise quantification.

This compound has been successfully used as an internal standard in several studies. For example, it was chosen as an appropriate internal standard for the quantification of linalool and linalyl acetate (B1210297) in biological samples using headspace solid-phase microextraction (HS-SPME) coupled with GC. google.com In a study on the transdermal delivery of essential oils, this compound was used as an internal standard to quantify the concentration of linalool and other components in blood and skin samples. longdom.org The choice of this compound as an internal standard is based on its chemical similarity to the analytes of interest (e.g., linalool, linalyl acetate) and its ability to be chromatographically resolved from them. However, it is important to consider the stability of the internal standard in the sample matrix. For instance, one study noted that this compound could potentially decompose due to enzymatic activity in blood, which could affect the accuracy of the results. longdom.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Linalyl Isovalerate

Computational Modeling and Chemoinformatics for Predicting Biological Interactions

Computational modeling and chemoinformatics provide powerful tools for predicting the biological and toxicological effects of chemical substances like linalyl isovalerate, thereby reducing the need for extensive animal testing. researchgate.netnih.gov These in silico methods are integral to modern chemical risk assessment. ljmu.ac.uk For fragrance materials, which are used in a wide array of consumer products, computational approaches help fill data gaps regarding their environmental fate and potential toxicity. researchgate.net

Various platforms and models are employed to predict the safety and biological activity of monoterpenoids and their esters. For instance, the CAESAR (Computer-Assisted Evaluation of industrial chemical Substances According to Regulations) project has developed QSAR models to assess developmental toxicity, a critical endpoint for regulatory requirements like REACH. researchgate.net These models, often based on algorithms like random forests, are designed to be conservative, minimizing false negatives to enhance their utility for regulatory safety assessments. researchgate.net Similarly, the VEGA-QSAR platform is used to predict the toxicity of reactive molecular fragments within monoterpenes by identifying structural alerts (SAs) associated with mutagenic or carcinogenic potential. researchgate.netsemanticscholar.org

These computational tools are also applied to predict specific toxicological endpoints like skin sensitization. Models like PredSkin3.0 use probability maps to visualize the contribution of different structural fragments of a molecule to its sensitization potential. researchgate.netnih.gov

Molecular Descriptors and Their Correlation with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) models are built upon the correlation between the structural or physicochemical properties of a molecule, known as molecular descriptors, and its biological activity. researchgate.net For monoterpenoids and their esters, key descriptors often include electronic properties, hydrophobicity, and steric parameters. perfumerflavorist.comnih.gov

A study on the toxicity of 79 fragrance materials, including this compound and other linalool (B1675412) derivatives, developed QSAR models for endpoints such as mouse oral LD₅₀ and cytotoxicity. researchgate.net This research utilized theoretical molecular descriptors calculated by software like DRAGON, which can generate a wide range of descriptors from a molecule's structure, and HYPERCHEM, which calculates quantum-chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a descriptor that relates to the molecule's reactivity and stability. researchgate.net

The hydrophobicity of a molecule, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical descriptor for predicting biological activity. nih.gov It influences a compound's ability to cross cell membranes and interact with hydrophobic pockets in receptors. Steric descriptors, which relate to the size and shape of the molecule, are also vital as they determine how well a ligand can fit into the binding site of a receptor. soton.ac.uk The Mulliken charges on specific atoms can also be significant, as they describe the electron distribution and potential for electrostatic interactions. nih.gov

The table below summarizes some of the key molecular descriptors used in QSAR studies of monoterpenoids and their relevance.

Descriptor CategorySpecific DescriptorRelevance to Biological Response
Electronic HOMO/LUMO EnergyRelates to the molecule's chemical reactivity and kinetic stability. researchgate.net
Mulliken ChargesDescribes electron distribution, influencing electrostatic interactions with biological targets. nih.gov
Hydrophobicity Log PInfluences membrane permeability, distribution, and binding to hydrophobic sites on proteins. nih.gov
Topological/Steric Molecular WeightBasic descriptor related to the size of the molecule. nih.gov
Polar Surface Area (PSA)Correlates with passive molecular transport through membranes. ljmu.ac.uk
Radius of GyrationA measure of the molecule's compactness, affecting its fit within a receptor binding pocket. undip.ac.id

These descriptors are used to build mathematical models that can predict the activity of new or untested compounds, providing a valuable tool for prioritizing substances for further experimental testing.

Comparative SAR Analysis with Related Monoterpenoid Esters (e.g., Linalyl Acetate)

The biological activity of this compound can be better understood by comparing its structure and activity with those of related monoterpenoid esters, most notably linalyl acetate (B1210297). The primary structural difference between these two compounds lies in the acyl (ester) group: isovalerate versus acetate. This seemingly small change can significantly influence the molecule's physicochemical properties and, consequently, its biological interactions.

The nature of the ester group plays a crucial role in the activity of monoterpenyl esters. For instance, in studies on the antinociceptive (pain-relieving) effects of linalool and its ester derivatives, the ester group modifies the molecule's interaction with biological targets. researchgate.net Molecular docking studies on the NMDA receptor, a target for treating depression, revealed that while linalool itself can inhibit the receptor, its ester, linalyl acetate, shows a greater inhibitory potential. unair.ac.id The presence of the acetate group appears to enhance the compound's action on the NMDA receptor. unair.ac.id This suggests that the size, shape, and electronic properties of the ester moiety are critical for binding affinity and efficacy.

Hydrolysis, the process by which esters are broken down into their constituent alcohol and carboxylic acid, is a key metabolic pathway for these compounds and a determinant of their biological profile. soton.ac.ukscience.govnih.gov The rate of hydrolysis is influenced by the structure of both the alcohol and the acyl moieties. Studies have shown that steric hindrance around the ester bond is a primary factor affecting the rate of enzyme-catalyzed hydrolysis. soton.ac.uk For linalyl esters, the rate of hydrolysis and the resulting products can vary depending on the length and branching of the acyl carbon chain. soton.ac.uk

In the context of skin sensitization, both linalool and linalyl acetate have been studied extensively. Computational models predict that linalyl acetate has a potential for skin sensitization. nih.gov The structural fragments contributing to this potential can be mapped using chemoinformatic tools, providing insights into the specific molecular features responsible for the effect. researchgate.netnih.gov Comparing these maps with those of other esters like citronellyl acetate, which is predicted to be a non-sensitizer, helps to identify the structural motifs that increase or decrease sensitization risk. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. undip.ac.idresearchgate.net In the context of this compound and related compounds, MD simulations provide detailed insights into how these ligands interact with and bind to biological receptors at an atomic level. researchgate.netnih.gov This method complements and extends the findings from molecular docking studies, which typically provide a static snapshot of the ligand-receptor complex. researchgate.net

The general workflow for studying ligand-receptor interactions using these methods begins with molecular docking. Docking predicts the preferred orientation and conformation of a ligand (e.g., this compound) when it binds to a specific receptor, yielding a binding affinity score. unair.ac.idresearchgate.net For example, docking studies have been performed on linalool derivatives and linalyl acetate to evaluate their binding to targets like the NMDA receptor and proteins involved in neurodegenerative diseases. nih.govresearchgate.netresearchgate.net

Following docking, MD simulations are performed on the predicted ligand-receptor complex. researchgate.net The complex is placed in a simulated physiological environment (typically a box of water molecules and ions) and the system is allowed to evolve over time according to the laws of physics. researchgate.netresearchgate.net The primary goal of the MD simulation is to assess the stability of the ligand-receptor complex predicted by the docking study. researchgate.net By analyzing the trajectory of the simulation, researchers can observe whether the ligand remains stably bound in the receptor's active site or if it dissociates.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time indicates a stable complex. undip.ac.id

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues in the protein, highlighting which parts of the receptor are flexible or rigid upon ligand binding. undip.ac.id

Interaction Analysis: Identifies and quantifies the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that hold the ligand in the binding pocket throughout the simulation. undip.ac.id

While specific MD simulation studies focusing exclusively on this compound are not widely published, the methodology has been extensively applied to its parent alcohol, linalool, and its close structural analog, linalyl acetate, as well as other monoterpenoids. nih.govresearchgate.netresearchgate.net These studies provide a clear framework for how this compound's interactions with potential biological targets, such as olfactory receptors or metabolic enzymes, could be investigated to understand the molecular basis of its fragrance properties and biological activities.

Chemical Reactivity and Degradation Pathways of Linalyl Isovalerate

Autoxidation Mechanisms and Formation of Oxidation Products

Linalyl isovalerate, like other linalyl esters, is susceptible to autoxidation when exposed to air. This process involves the reaction of the compound with atmospheric oxygen, leading to the formation of various oxidation products. The unsaturated bonds within the linalool (B1675412) moiety of the molecule are particularly prone to oxidation. researchgate.net

Due to structural similarities with linalool and linalyl acetate (B1210297), this compound is expected to undergo comparable autoxidation processes. researchgate.netresearchgate.net The oxidation of these related compounds has been studied more extensively. For instance, the autoxidation of linalyl acetate results in the formation of hydroperoxides, epoxides, and alcohols. researchgate.net Specifically, the reaction with oxygen can produce a mixture of 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl-acetate and 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate. researchgate.net These hydroperoxides are considered primary oxidation products. researchgate.net

While direct studies on this compound are limited, the documented oxidation of linalyl isobutyrate, a closely related ester, yields acetone (B3395972) as an end product. vulcanchem.com It is plausible that this compound follows a similar degradation pathway. The oxidation process for linalool, the parent alcohol of linalyl esters, has been shown to involve complex mechanisms, including concerted peroxy (RO2•) and alkoxy radical (RO•) modulated autoxidation, with cyclization reactions being significant, especially in indoor environments. nih.gov These reactions can lead to the formation of low-volatility secondary organic aerosols (SOA). nih.gov

Hydrolytic Stability and Esterase-Mediated Degradation

This compound is an ester and, as such, is subject to hydrolysis, a reaction that splits the ester bond to yield an alcohol (linalool) and a carboxylic acid (isovaleric acid). This degradation can occur through chemical hydrolysis, particularly under acidic or basic conditions, and can also be mediated by enzymes.

Hydrolytic Stability:

The rate of chemical hydrolysis is highly dependent on pH. core.ac.uk For a wide range of carboxylic acid esters, including this compound, hydrolytic half-lives can vary significantly, from days to thousands of years, depending on the pH of the medium. core.ac.uk For instance, estimated hydrolytic half-lives for 140 different carboxylic acid esters in pure water at 25°C ranged from 10 days to 370 years at pH 2.8, and from 18 days to 4,900 years at pH 4.0. core.ac.uk Even minor changes in pH, such as from 2.8 to 4.0, can significantly increase the hydrolytic half-life, thereby slowing the degradation rate. core.ac.uk

Esterase-Mediated Degradation:

In biological systems, the hydrolysis of linalyl esters is primarily catalyzed by carboxylesterases or other esterases. industrialchemicals.gov.au These enzymes are found in various tissues, including the liver and intestinal mucosa, as well as in blood. industrialchemicals.gov.ausoton.ac.uk Following oral exposure, linalyl esters are expected to be hydrolyzed to linalool and the corresponding carboxylic acid. industrialchemicals.gov.au

Studies on linalyl acetate have shown that it is rapidly hydrolyzed to linalool in the acidic environment of gastric fluids. industrialchemicals.gov.au In a study involving the transdermal application of lavender oil, the decomposition of this compound was observed in blood, a reaction attributed to the activity of esterases or the blood's oxidation-reduction potential. longdom.org The resulting linalool can then undergo further metabolism, such as oxidation by cytochrome P-450 or conjugation with glucuronic acid. soton.ac.uk

The enzymatic hydrolysis of linalyl esters can be stereoselective. For example, studies with rat liver esterases have identified two isoenzymes with different affinities and stereoselectivities for (S)-linalyl esters. soton.ac.uk

Photochemical Degradation and Environmental Transformation

The degradation of volatile organic compounds (VOCs) like this compound in the environment is influenced by photochemical reactions, primarily initiated by sunlight. While specific studies on the photochemical degradation of this compound are not extensively documented in the provided search results, the general principles of atmospheric chemistry for similar compounds can be applied.

The unsaturated nature of the linalool moiety makes this compound susceptible to attack by atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). These reactions contribute to the compound's transformation in the atmosphere. The degradation of other terpenes, which share structural similarities, is known to be influenced by such photochemical processes. who.int

Furthermore, the environmental fate of this compound is also linked to its deposition and subsequent degradation in soil and water. In soil, microorganisms, including bacteria and fungi, play a crucial role in the decomposition of organic matter, including plant-derived compounds like terpenes. copernicus.org These microorganisms produce extracellular enzymes that can break down complex organic molecules. copernicus.org

The transformation of this compound in the environment can lead to the formation of various derivatives, some of which may have different chemical and physical properties than the parent compound. who.int

Kinetic Studies of this compound Decomposition in Various Matrices

The rate of hydrolysis of linalyl esters is highly dependent on the matrix. For example, the hydrolysis of linalyl acetate is rapid in acidic gastric juice but significantly slower in neutral gastric juice and intestinal fluid. industrialchemicals.gov.au This highlights the influence of pH on the decomposition kinetics.

In a study investigating the transdermal delivery of essential oils, the decomposition of this compound was observed in blood samples over time. google.com While specific rate constants were not provided, the data indicated a degradation process occurring within a biological matrix. google.com

Kinetic models have been developed to describe the extraction of essential oil components, which can include linalyl esters, from plant materials using methods like microwave-assisted hydrodistillation. researchgate.net These models, such as the second-order kinetic model, can help in optimizing extraction processes by identifying the point of highest efficiency. researchgate.net

The stability of linalyl esters can also be influenced by the extraction method itself. For instance, the degradation of linalyl acetate is less pronounced in steam distillation compared to hydrodistillation, where it is in direct contact with water at high temperatures. researchgate.net This suggests that the matrix and process conditions significantly impact the decomposition kinetics of these esters.

The table below presents estimated hydrolytic half-life data for a range of carboxylic acid esters at different pH values, illustrating the wide variation in stability.

Table 1. Estimated Hydrolytic Half-Lives of Carboxylic Acid Esters at Various pH Values

pH Minimum Half-Life Maximum Half-Life
2.8 10 days 370 years
4.0 18 days 4,900 years
7.0 1.8 days 470 years
9.0 26 minutes 5.1 years

Data derived from a study on 140 carboxylic acid ester hydrolyzable aroma compounds. core.ac.uk

Table 2. Mentioned Chemical Compounds and their PubChem CIDs

Compound Name PubChem CID
This compound 8129
Linalool 6549
Linalyl acetate 8294
Acetone 180
7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl-acetate Not available
6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate Not available
Isovaleric acid 10430
Acetic acid 176
Glucuronic acid 959
Linalyl isobutyrate 6526
Hydroxyl radical 439213
Ozone 24823

Biological Interactions and Mechanistic Insights of Linalyl Isovalerate

Investigation of Antimicrobial Mechanisms and Cellular Targets

The antimicrobial properties of linalyl isovalerate, like other lipophilic terpenes and their esters, are primarily attributed to its ability to interact with and disrupt microbial cell structures. mdpi.comfarmaciajournal.com Research on essential oils rich in these compounds, including linalyl acetate (B1210297), a closely related ester, provides insight into the likely mechanisms of action.

A primary cellular target is the cell membrane. acs.orgresearchgate.net The lipophilic nature of this compound allows it to penetrate the lipid bilayer of bacterial and fungal cell membranes. farmaciajournal.comresearchgate.net This integration disrupts the membrane's structural integrity and fluidity, leading to several detrimental effects:

Increased Permeability: The disruption of the membrane compromises its function as a selective barrier, causing an increase in permeability. acs.orguni-heidelberg.de

Leakage of Cellular Components: This loss of integrity results in the leakage of vital intracellular components, such as ions, metabolites, and macromolecules, which can lead to cell death. acs.orgmdpi.com

Alteration of Membrane-Bound Processes: The altered membrane environment can interfere with the function of membrane-embedded proteins involved in crucial processes like substance and ion transport. farmaciajournal.com

Beyond direct membrane damage, evidence suggests that this compound may affect other cellular targets. The compound and its components may inhibit the synthesis of essential biomacromolecules, including proteins, RNA, and DNA. acs.org In fungi, the mechanism can also involve the inhibition of specific enzymes necessary for cellular processes. acs.org Furthermore, some terpenes are known to induce oxidative stress within the microbial cell, contributing to their bactericidal effect. nih.gov

Postulated Antimicrobial MechanismAffected Cellular Component/ProcessConsequence for Microbe
Membrane Disruption Cell Membrane Lipid BilayerIncreased permeability, loss of structural integrity. acs.orgresearchgate.net
Inhibition of Transport Membrane-Bound Transport ProteinsImpaired nutrient uptake and waste removal. farmaciajournal.com
Inhibition of Biosynthesis DNA, RNA, ProteinsCessation of growth and replication. acs.org
Enzyme Inhibition Fungal Metabolic EnzymesDisruption of vital metabolic pathways. acs.org
Induction of Oxidative Stress General Cellular EnvironmentDamage to proteins, lipids, and nucleic acids. nih.gov

Enzymatic Biotransformation and Metabolite Characterization In Vitro

In vitro studies on this compound and structurally similar esters indicate that enzymatic hydrolysis is the primary initial step in its biotransformation. As an ester, it is susceptible to the action of carboxyl ester hydrolases (esterases), which are ubiquitous in biological systems.

The hydrolysis of this compound yields its two constituent molecules: linalool (B1675412) and isovaleric acid. inchem.orgsoton.ac.uk

This compound + H₂O --(Esterase)--> Linalool + Isovaleric Acid

This reaction has been demonstrated for the closely related compound, linalyl acetate, which is rapidly hydrolyzed to linalool and acetic acid. inchem.orgsoton.ac.uk The bacterium Rhodococcus ruber has been shown to possess inducible carboxyl ester hydrolases capable of resolving linalyl acetate into linalool. whiterose.ac.uk

Following hydrolysis, the resulting metabolite, linalool, undergoes further biotransformation. In vitro studies using rat liver preparations have shown that linalool is a substrate for cytochrome P-450 enzymes, which mediate its oxidation. soton.ac.uk This can involve allylic hydroxylation to form more polar diols. soton.ac.uk Additionally, linalool can be conjugated with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion. soton.ac.ukfrontiersin.org

Bacterial systems also demonstrate the capacity to metabolize these compounds. For instance, Pseudomonas species can catabolize acyclic terpenes like linalool through various oxidative pathways. mdpi.com

Biotransformation StepEnzyme SystemKey Metabolite(s)
Hydrolysis Carboxyl Ester Hydrolases (Esterases)Linalool, Isovaleric Acid. inchem.orgsoton.ac.uk
Oxidation Cytochrome P-450Oxidized Linalool derivatives (e.g., diols). soton.ac.uk
Conjugation GlucuronosyltransferasesLinalool-glucuronide. soton.ac.uk

Interaction with Cellular Components and Macromolecules

The lipophilic character of this compound governs its interactions with cellular components. Its most significant interaction is with lipid-rich structures, most notably the cell membrane. mdpi.comhmdb.cafoodb.ca By inserting itself into the lipid bilayer, it can alter the physical properties of the membrane, affecting fluidity and the function of associated proteins. uni-heidelberg.demdpi.com

There is also evidence to suggest interactions with other macromolecules. The lipophilic core of proteins is considered another potential target for terpenes. uni-heidelberg.de Accumulation of these molecules within the hydrophobic regions of proteins can disturb the fundamental interactions between membrane proteins and lipids, potentially leading to conformational changes that alter protein function. uni-heidelberg.de This could be a mechanism for the observed inhibition of certain enzymes. acs.org

Furthermore, the reported inhibition of DNA and RNA synthesis in microorganisms suggests a possible, though likely indirect, interaction with the cellular machinery responsible for nucleic acid replication and transcription. acs.org This could be a downstream effect of membrane damage or the disruption of other critical cellular processes rather than a direct binding to nucleic acids themselves.

Modulation of Biochemical Pathways and Physiological Responses

This compound and its primary metabolite, linalool, can modulate specific biochemical pathways and elicit physiological responses. Data from biological databases indicate an association of this compound with fatty acid and lipid metabolism pathways, as well as cell signaling processes. hmdb.cafoodb.ca

A significant finding related to the physiological effects of the linalool moiety is its interaction with the central nervous system. In vitro studies have demonstrated that linalool can modulate inhibitory GABAA receptors. frontiersin.org Specifically, linalool acts as a positive allosteric modulator, potentiating the effects of the neurotransmitter GABA at the α1β2γ2 GABAA receptor subtype. frontiersin.org This potentiation of GABAergic currents is a well-known mechanism for producing sedative and anxiolytic effects. frontiersin.org

The metabolic pathways involved in the detoxification and elimination of this compound represent another form of physiological response. As discussed, the hydrolysis of the ester bond followed by the oxidation and glucuronidation of the resulting linalool are key metabolic routes confirmed in in vitro and in vivo models. soton.ac.uk

In the context of the producing organisms, such as lavender plants, physiological responses like drought stress can modulate the biochemical pathways responsible for producing secondary metabolites. researchgate.net Studies have shown that environmental stressors can alter the quantity of monoterpene compounds, including linalool and its esters, synthesized by the plant. researchgate.netscispace.com

Modulated Pathway/ResponseKey MoleculeObserved Effect
Neurotransmission Linalool (metabolite)Potentiation of GABAergic currents at GABAA receptors. frontiersin.org
Xenobiotic Metabolism This compound, LinaloolHydrolysis, oxidation, and glucuronic acid conjugation. soton.ac.uk
Lipid Metabolism This compoundAssociated with fatty acid and lipid metabolism pathways. hmdb.cafoodb.ca
Plant Secondary Metabolism This compoundProduction levels altered in response to environmental stress. researchgate.net

Ecological and Environmental Dynamics of Linalyl Isovalerate

Environmental Fate and Distribution in Abiotic Compartments

The environmental fate of linalyl isovalerate is influenced by its physicochemical properties, such as its volatility and stability. ontosight.ai As a component of fragrances, it can be released into the atmosphere and aquatic environments. researchgate.net When exposed to air, linalyl acetate (B1210297), a structurally similar compound, undergoes autoxidation, forming hydroperoxides, an epoxide, and an alcohol. researchgate.net It is plausible that this compound undergoes similar oxidative processes in the atmosphere.

Upon entering aquatic systems, the distribution of this compound is governed by its solubility and potential for sorption to sediment and particulate matter. While specific data on its partitioning in water and sediment is limited, its ester structure suggests it may undergo hydrolysis.

Biodegradation by Environmental Microorganisms

The biodegradation of this compound by environmental microorganisms is a key process in its removal from ecosystems. As an ester of linalool (B1675412) and isovaleric acid, it is expected to be hydrolyzed by microbial esterases into these two components. ontosight.aiwhiterose.ac.uk Linalool, a tertiary alcohol, and isovaleric acid are both known to be biodegradable.

Research has shown that various microorganisms, including bacteria and fungi, are capable of degrading structurally similar monoterpenes and their esters. whiterose.ac.ukresearchgate.net For instance, enantioselective linalyl acetate esterase activity has been identified in Rhodococcus ruber, leading to the hydrolysis of linalyl acetate. whiterose.ac.uk It is anticipated that similar microbial pathways exist for the degradation of this compound. The process of plant litter decomposition, driven by a diverse community of microorganisms, is a significant source and sink of volatile organic compounds (VOCs), including monoterpene esters. copernicus.orgcopernicus.org

Ecological Impact Assessment and Environmental Modeling

Assessing the ecological impact of this compound involves evaluating its potential effects on various organisms. The Research Institute for Fragrance Materials (RIFM) has developed a tiered approach for the aquatic risk assessment of fragrance ingredients. researchgate.net This method uses predicted environmental concentrations (PECs) and predicted no-effect concentrations (PNECs) to characterize risk. researchgate.net

For this compound, a screening-level environmental risk assessment has been conducted. researchgate.net While specific ecotoxicity data for this compound is not extensively available, information on related compounds like linalool and linalyl acetate provides some insight. Linalool has been shown to have nematicidal activity against root-knot nematodes. mdpi.comresearchgate.net Essential oils containing linalool and linalyl acetate have also demonstrated effects on various microorganisms. nih.govhust.edu.vn

Environmental modeling tools, such as quantitative structure-activity relationships (QSAR) and ECOSAR, are employed to predict the ecotoxicity of chemicals when experimental data is lacking. researchgate.netresearchgate.net These models use the chemical structure of a substance to estimate its potential to cause harm to aquatic organisms. researchgate.net

Predicted Environmental Properties of this compound

Property Predicted Value Source
Water Solubility 14.7 mg/L at 25°C EPA CompTox Chemicals Dashboard
Vapor Pressure 0.0033 mmHg at 25°C EPA CompTox Chemicals Dashboard

Biogeochemical Cycling of this compound in Ecosystems

The biogeochemical cycling of this compound is interconnected with the broader carbon cycle. As a biogenic volatile organic compound (BVOC) when naturally produced, or as an anthropogenic VOC when released from consumer products, it participates in atmospheric and terrestrial processes. copernicus.org In the atmosphere, it can undergo oxidation, contributing to the formation of secondary organic aerosols.

In terrestrial ecosystems, plant litter is a major reservoir of monoterpenes and their esters. copernicus.org The decomposition of this litter by microorganisms releases these compounds into the soil and atmosphere, where they can influence soil microbial community structure and function. copernicus.orgcopernicus.org The ultimate fate of this compound in these cycles is its mineralization to carbon dioxide and water through microbial degradation.

Synthetic Chemistry and Derivatization of Linalyl Isovalerate Analogues

Development of Novel Synthetic Routes for Linalyl Isovalerate and its Stereoisomers

The conventional synthesis of this compound involves the direct esterification of linalool (B1675412) with isovaleric acid (3-methylbutanoic acid), typically in the presence of an acid catalyst. ecostore.com Linalool is a chiral tertiary alcohol, meaning that this compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The development of novel synthetic routes focuses on improving yield, reducing byproducts, and achieving stereocontrol.

One area of exploration involves alternative starting materials and reaction pathways. For instance, processes developed for structurally similar terpenyl esters, such as geranyl and neryl acetates, could be adapted. These methods can involve the 1,4-addition of a carboxylic acid to a conjugated diene like myrcene. google.com Such a strategy could potentially offer a different regioselectivity and avoid the direct use of linalool.

The synthesis of specific stereoisomers of this compound is a significant challenge. Enantiomerically pure linalool is a key precursor for accessing enantiopure this compound. One novel approach to obtaining enantiopure linalool is through the enantioselective enzymatic hydrolysis of its corresponding acetate (B1210297), linalyl acetate. whiterose.ac.uk Research has shown that microorganisms like Rhodococcus ruber possess esterases capable of this selective hydrolysis, providing a biocatalytic route to (R)- or (S)-linalool, which can then be esterified to yield the desired this compound stereoisomer. whiterose.ac.uk

Table 1: Comparison of Synthetic Approaches for Terpenyl Esters

Approach Description Precursors Key Features Potential for this compound
Classical Esterification Direct reaction of an alcohol with a carboxylic acid using an acid catalyst. Linalool, Isovaleric Acid Simple, well-established method. Standard industrial method, typically produces a racemic mixture.
Addition to Dienes 1,4-addition of a carboxylic acid to a conjugated diene. Myrcene, Isovaleric Acid Can produce a mixture of isomers (e.g., geranyl, neryl, and linalyl esters). google.com Offers an alternative route from different starting materials; control of regioselectivity is a key challenge.

| Stereoselective Synthesis | Esterification using an enantiomerically pure precursor. | (R)- or (S)-Linalool, Isovaleric Acid | Yields a specific stereoisomer of the final ester. | Crucial for producing enantiopure this compound for SAR studies or specific applications. |

Design and Synthesis of Structurally Modified this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological or sensory properties. For this compound, SAR studies aim to clarify the relationship between its structure and its distinct odor profile. sci-hub.se This is achieved by systematically designing and synthesizing structurally modified analogues and evaluating the impact of these changes.

The design of analogues can involve modifications to either the alcohol (linalool) or the acyl (isovalerate) portion of the molecule.

Modification of the Alcohol Moiety: The tertiary, chiral nature of the linalool backbone is a key feature. Analogues can be synthesized using different terpene alcohols to probe the importance of the double bond positions and the stereocenter. Examples include esters derived from geraniol (B1671447) (geranyl isovalerate) or nerol (B1678202) (neryl isovalerate), which are primary allylic alcohols and geometric isomers of each other. perflavory.comfragranceu.com Synthesizing these analogues helps determine how the position of the ester group and the geometry of the carbon chain affect the odor.

Modification of the Acyl Moiety: The branched five-carbon isovalerate group can be replaced with other acyl groups of varying chain length, branching, or functionality. For example, replacing isovaleric acid with acetic acid yields linalyl acetate, a widely used fragrance chemical with a different, more floral and lavender-like scent. ecostore.comwikipedia.org Using other acids, such as valeric acid (linalyl valerate) or butyric acid, would create other analogues for comparison. fragranceu.com

These SAR studies are critical in the fragrance industry for discovering new molecules with unique or improved scent characteristics. The process of creating and evaluating these analogues allows for a systematic exploration of the chemical space around the parent molecule. researchgate.netacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste, hazardous substances, and energy consumption. researchgate.net The synthesis of this compound can be made greener by addressing several aspects of the traditional process.

Renewable Feedstocks: Linalool and isovaleric acid can be sourced from natural origins. Linalool is abundant in many essential oils, and isovaleric acid is found in plants like valerian. wikipedia.orgontosight.ai Utilizing these bio-based resources is a key aspect of green chemistry.

Safer Solvents and Catalysts: Traditional esterification often uses strong mineral acids as catalysts and organic solvents that can be hazardous. Green approaches focus on using solid acid catalysts (e.g., zeolites, ion-exchange resins) that are easily recoverable and reusable, minimizing corrosive and toxic waste. Furthermore, performing the reaction in solvent-free conditions or using greener solvents like water can significantly improve the environmental profile of the synthesis. researchgate.net

Energy Efficiency: Employing alternative energy sources such as microwave irradiation can accelerate the reaction, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Atom Economy: The ideal synthesis would have a high atom economy, where most of the atoms from the reactants are incorporated into the final product. Direct esterification is inherently atom-economical, with water being the only byproduct. Green methods focus on maximizing the efficiency of this reaction to minimize waste from side reactions or purification steps.

By integrating these principles, the production of this compound can become more sustainable and economically viable.

Chemo-Enzymatic and Biocatalytic Approaches for this compound Production

Biocatalysis, using isolated enzymes or whole microbial cells, offers a powerful green alternative to traditional chemical synthesis. nih.govrsc.org These methods are highly selective, operate under mild conditions (temperature and pH), and can generate products with high purity.

Enzymatic Esterification: Lipases and esterases are enzymes that can catalyze the esterification of linalool with isovaleric acid. This approach avoids the need for harsh acid catalysts and high temperatures. The reaction is typically performed in non-aqueous solvents or solvent-free systems to shift the equilibrium towards ester formation. The high chemo- and regioselectivity of enzymes can prevent unwanted side reactions.

Enzymatic Transesterification: An alternative enzymatic route is transesterification, where an existing ester (e.g., ethyl isovalerate) reacts with linalool to form this compound. This can sometimes be more efficient than direct esterification.

Whole-Cell Biotransformation: Instead of using isolated enzymes, whole microbial cells can be employed as catalysts. nih.gov For example, microorganisms capable of producing the necessary enzymes can be used to convert linalool and a suitable acyl donor into this compound. This approach can be cost-effective as it bypasses the need for enzyme purification.

Chemo-Enzymatic Cascades: These processes combine chemical and enzymatic steps to create more efficient and streamlined synthetic routes. rsc.org An example is the enantioselective hydrolysis of racemic linalyl acetate using an esterase to produce enantiopure linalool, which is then chemically esterified to yield a specific stereoisomer of this compound. whiterose.ac.uk Research has identified esterase activity in Rhodococcus ruber capable of resolving racemic linalyl acetate, yielding (S)-linalool with high enantiomeric excess. whiterose.ac.uk Such cascades harness the selectivity of enzymes and the efficiency of chemical reactions.

Table 2: Biocatalytic Production Methods for this compound

Method Catalyst Key Advantages Challenges
Direct Enzymatic Esterification Isolated Lipases/Esterases High selectivity, mild reaction conditions, no harsh acid catalysts. Enzyme cost and stability, equilibrium limitations.
Enzymatic Transesterification Isolated Lipases/Esterases Can overcome equilibrium issues of direct esterification. Requires an acyl donor ester, potential for byproduct formation.
Whole-Cell Biotransformation Microorganisms (e.g., Rhodococcus sp.) No need for enzyme purification, cofactor regeneration is intrinsic. Lower volumetric productivity, potential for substrate/product toxicity to cells.

| Chemo-Enzymatic Synthesis | Enzyme + Chemical Catalyst | Combines the selectivity of biocatalysis with the efficiency of chemical steps. rsc.org | Requires compatibility between chemical and biological reaction steps. |

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing linalyl isovalerate in academic research?

Answer:
Synthesis should follow esterification protocols using linalool and isovaleric acid under acid catalysis (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure detailed documentation of reaction conditions (temperature, stoichiometry, catalyst concentration) and purification steps (e.g., distillation, column chromatography). For reproducibility, include spectral data (e.g., IR peaks for ester carbonyl groups at ~1740 cm⁻¹) and chromatographic retention indices .

Basic: Which analytical techniques are most reliable for quantifying this compound purity in complex matrices?

Answer:
High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is optimal for quantifying purity in mixtures. Validate methods using internal standards (e.g., methyl laurate) and calibration curves. For volatile matrices, headspace GC-MS is preferred to avoid thermal degradation. Report limits of detection (LOD) and quantification (LOQ), and cross-validate with orthogonal techniques like thin-layer chromatography (TLC) .

Advanced: How can researchers resolve contradictions in toxicity data for this compound across studies?

Answer:
Discrepancies may arise from variations in exposure models (e.g., in vitro vs. in vivo) or dosage regimes. Conduct comparative meta-analyses using standardized protocols (e.g., OECD Test Guidelines 471 for genotoxicity). Prioritize studies with defined purity thresholds (≥95%) and controlled metabolic conditions. Reconcile data by evaluating species-specific metabolic pathways (e.g., esterase activity in rodents vs. humans) and bioavailability adjustments .

Advanced: What methodological considerations are critical for assessing systemic exposure to this compound in dermal and inhalation studies?

Answer:
Use physiologically based pharmacokinetic (PBPK) modeling to estimate systemic exposure. For dermal studies, apply Franz diffusion cells with human skin equivalents and measure permeation coefficients. For inhalation, employ aerosol generation systems with particle size analyzers (e.g., cascade impactors). Normalize exposure metrics (mg/kg/day) using 97.5th percentile absorption assumptions and validate with biomarker analysis (e.g., urinary metabolites) .

Advanced: How can researchers ensure reproducibility of this compound's biological activity across different laboratories?

Answer:
Adopt standardized protocols for cell culture (e.g., ATCC guidelines) and in vivo models (e.g., OECD guidelines). Pre-test compound stability under experimental conditions (e.g., pH, temperature). Share raw datasets (e.g., dose-response curves) and analytical standards via open-access repositories. Cross-validate findings using blinded replicate experiments and inter-laboratory ring trials .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Use ABEK-type respirators for inhalation protection, nitrile gloves for dermal contact, and chemical fume hoods for synthesis. Store in flame-resistant cabinets (flash point: 109°C) with inert gas blankets to prevent oxidation. Include emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and first-aid measures (e.g., eye irrigation with saline) .

Advanced: What strategies optimize chromatographic separation of this compound from structurally similar esters?

Answer:
Employ capillary GC columns with polar stationary phases (e.g., DB-Wax) for enhanced resolution. Adjust temperature gradients (e.g., 50°C to 250°C at 5°C/min) and carrier gas flow rates (helium at 1.2 mL/min). For HPLC, use C18 columns with acetonitrile/water gradients (60:40 to 90:10) and monitor at 210 nm. Confirm peak identity with retention index libraries and tandem MS fragmentation patterns .

Basic: How does this compound stability vary under different storage conditions, and what analytical methods detect degradation?

Answer:
Degradation occurs via hydrolysis (accelerated in acidic/basic conditions) or oxidation (UV light exposure). Monitor stability using accelerated aging tests (40°C/75% RH for 6 months) and quantify degradation products (e.g., linalool, isovaleric acid) via GC-MS. Recommend storage in amber glass under nitrogen at 4°C, with stabilizers like BHT (0.01%) for long-term preservation .

Advanced: How can computational modeling predict this compound's interactions with biological targets?

Answer:
Use molecular docking (e.g., AutoDock Vina) to simulate binding to olfactory receptors or metabolic enzymes (e.g., CYP450 isoforms). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference predictions with in vitro assays (e.g., receptor activation in HEK293 cells) and quantitative structure-activity relationship (QSAR) models .

Advanced: How can bioavailability discrepancies between in silico predictions and in vivo data for this compound be addressed?

Answer:
Integrate PBPK models with in vitro permeability assays (Caco-2 cells) and plasma protein binding data. Adjust for tissue-specific partition coefficients and enterohepatic recirculation effects. Validate using radiolabeled tracers (¹⁴C-linalyl isovalerate) in animal models and compare with human microdosing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.